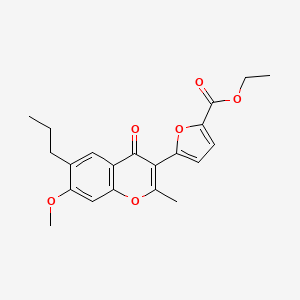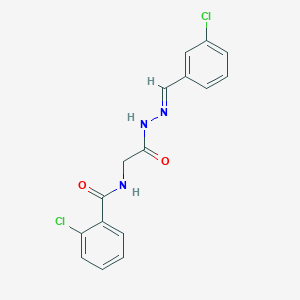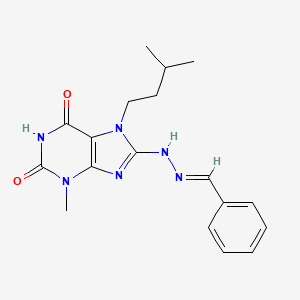
9H-Fluorene-2,7-disulfonic acid bis-decylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 9H-Fluorene-2,7-disulfonic acid bis-decylamide typically involves the reaction of fluorene derivatives with sulfonic acid and decylamine. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like palladium or platinum compounds . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9H-Fluorene-2,7-disulfonic acid bis-decylamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized fluorene derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced fluorene compounds.
Scientific Research Applications
9H-Fluorene-2,7-disulfonic acid bis-decylamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structural properties make it useful in studying biological interactions and processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and diagnostic agents.
Mechanism of Action
The mechanism of action of 9H-Fluorene-2,7-disulfonic acid bis-decylamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups can form strong interactions with various biological molecules, influencing their function and activity. Additionally, the decylamide groups contribute to the compound’s hydrophobic properties, affecting its solubility and distribution within biological systems .
Comparison with Similar Compounds
9H-Fluorene-2,7-disulfonic acid bis-decylamide can be compared with other similar compounds, such as:
9H-Fluorene-2,7-disulfonic acid bis-octadecylamide: This compound has longer alkyl chains, resulting in different solubility and interaction properties.
9H-Fluorene-2,7-disulfonic acid bis-diethylamide: With shorter alkyl chains, this compound exhibits different reactivity and application potential.
9H-Fluorene-2,7-disulfonic acid bis-butylamide: This compound has intermediate alkyl chain length, offering a balance between solubility and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C33H52N2O4S2 |
|---|---|
Molecular Weight |
604.9 g/mol |
IUPAC Name |
2-N,7-N-didecyl-9H-fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C33H52N2O4S2/c1-3-5-7-9-11-13-15-17-23-34-40(36,37)30-19-21-32-28(26-30)25-29-27-31(20-22-33(29)32)41(38,39)35-24-18-16-14-12-10-8-6-4-2/h19-22,26-27,34-35H,3-18,23-25H2,1-2H3 |
InChI Key |
ACKSRUVECBPFLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dinitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11705167.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-nitrofuran-2-yl)prop-2-enenitrile](/img/structure/B11705178.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)phenylalaninate](/img/structure/B11705185.png)

![N-acetyl-N-(1-{[(E)-(3-nitrophenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)acetamide](/img/structure/B11705201.png)
![6-methyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidin-4(3H)-one](/img/structure/B11705207.png)



![(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl octadecanoate](/img/structure/B11705224.png)
methanone](/img/structure/B11705225.png)
![N-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11705253.png)
![Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11705267.png)
